Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate

Description

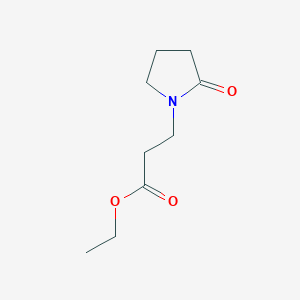

Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate is a pyrrolidinone-containing ester with a molecular formula of C₉H₁₅NO₃ and a molecular weight of 201.22 g/mol. It is synthesized via two primary methods:

- Method A: Reaction of 3-(2-oxopyrrolidin-1-yl)propanenitrile (7) with chlorotrimethylsilane in ethanol at 50°C for 16 hours, yielding the product after purification by flash chromatography .

- Method B: Use of cesium fluoride (CsF) in a reaction involving intermediate compounds to achieve the same product .

Its structural features include a pyrrolidin-2-one ring linked to an ethyl propanoate chain, as confirmed by 13C NMR δ 14.5 (CH₃ of ethyl group), 19.1 (CH₂-3), 31.9 (CH₂-2), 45.4 (CH₂-4), 62.5 (OCH₂), and carbonyl signals at δ 172.6 (C-2') and 178.0 (C-1) .

Properties

CAS No. |

61930-87-8 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

ethyl 3-(2-oxopyrrolidin-1-yl)propanoate |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)5-7-10-6-3-4-8(10)11/h2-7H2,1H3 |

InChI Key |

ZEADJHSEWLEENP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-oxopyrrolidin-1-yl)propanoate typically involves the reaction of ethyl acrylate with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-oxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (9)

- Molecular Formula: C₈H₁₃NO₃

- Key Differences: Shorter carbon chain (acetate vs. propanoate backbone). 13C NMR: δ 18.9 (CH₂-3), 31.4 (CH₂-2), 45.0 (CH₂-4), and carbonyl signals at δ 170.2 (C-2') and 178.5 (C-1) .

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate

- Molecular Formula: C₁₃H₂₃NO₄

- Key Differences :

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

- Molecular Formula: C₁₁H₁₁NO₅

- Key Differences: Aromatic nitro group instead of pyrrolidinone. Synthesis: Prepared via condensation reactions involving nitropyridine derivatives, yielding 45–72% depending on substituents . The nitro group confers strong electron-withdrawing effects, altering reactivity in electrophilic substitutions compared to the pyrrolidinone analog .

Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate

- Molecular Formula: C₁₉H₂₁NO₃

- Physical Properties: Melting point 82–84°C, higher than the liquid or semi-solid state of Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate . Lower yield (51%) compared to Method A of the target compound (72%) .

Comparative Data Tables

Table 2: Spectral Data Comparison (13C NMR, δ in ppm)

| Compound Name | CH₃ (Ethyl) | CH₂-3 | CH₂-2 | CH₂-4 | C=O (Ester) | C=O (Pyrrolidinone) |

|---|---|---|---|---|---|---|

| This compound | 14.5 | 19.1 | 31.9 | 45.4 | 172.6 | 178.0 |

| Ethyl 2-(2-oxopyrrolidin-1-yl)acetate | 14.4 | 18.9 | 31.4 | 45.0 | 170.2 | 178.5 |

Key Findings

Substituent Effects: Pyrrolidinone-containing esters exhibit distinct reactivity and physical properties compared to aromatic or amino-substituted analogs. For example, nitro groups enhance electrophilic reactivity , while pyrrolidinone improves solubility in polar solvents .

Synthetic Efficiency: this compound achieves higher yields (72%) via Method A than phenyl-substituted derivatives (51%) .

Biological Relevance: Pyrrolidinone derivatives are common in drug design due to their hydrogen-bonding capacity, whereas nitroaromatic compounds are often intermediates in explosives or agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.